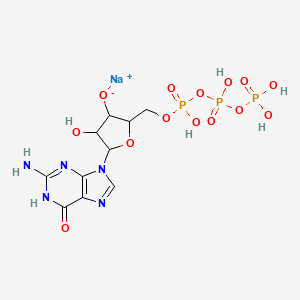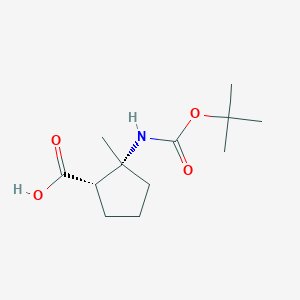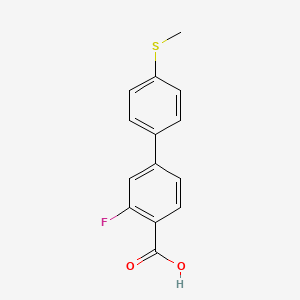
Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related phosphonate compounds involves multiple steps, including key phases like the Arbuzov reaction and the Mitsunobu coupling reaction. For example, the synthesis of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2(S)-ylmethyl phosphonic acid, an analog with similar structural features, was achieved through these methods, confirming the structure with HRMS and multinuclear NMR data (Nair & Sharma, 2003).
Molecular Structure Analysis
The molecular structure of phosphonate derivatives often includes key functional groups that influence their chemical behavior. For instance, studies have characterized compounds with adjacent phosphoryl and oxime moieties, revealing their crystalline structures through X-ray diffraction studies, which help understand the spatial arrangement and potential reactivity of such molecules (Gibson & Karaman, 1989).
Chemical Reactions and Properties
Phosphonate compounds engage in a variety of chemical reactions, demonstrating their reactive versatility. For instance, the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts during phosphorylations and arenesulphonations indicate complex reaction pathways that could be explored for this molecule as well (Adamiak, Biała, & Skalski, 1985).
Physical Properties Analysis
The physical properties of such molecules, including solubility, density, and crystal structure, are crucial for understanding their behavior in different environments. Studies on similar compounds, like the investigation of hydrogen bonding and sodium coordination in the crystal structure of N-substituted pamidronate anions, provide insights into how these properties might manifest in the molecule of interest (Reiss, Puhl, & Hägele, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming complexes, are pivotal for the application and manipulation of this molecule. The synthesis and study of sodium salts of heteroleptic molybdenum complexes with phosphonate ligands offer a glimpse into the complexation behavior and coordination chemistry that might be expected from similar phosphonate-based molecules (Somov et al., 2017).
科学研究应用
Phosphonate Compounds and Their Applications
Chemical and Biological Applications : Phosphonate compounds, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across chemistry, biology, and physics due to their structural analogy with phosphate groups. These compounds are used in drug design, bone targeting, supramolecular materials, surface functionalization, and as bioactive agents (Sevrain et al., 2017). Their versatility underlines the potential research applications of the sodium compound , suggesting its use in developing new materials, medical imaging agents, and analytical tools.
Environmental Remediation : In the context of environmental sciences, sodium percarbonate, a related compound, is explored for its utility in remediating organic compounds in water through advanced oxidation processes. Its solid state and eco-friendly features make it suitable for treating contaminated water and soil, offering a glimpse into how the sodium compound could be adapted for environmental cleanup efforts (Liu et al., 2021).
Biodegradability and Environmental Impact : The environmental relevance of phosphonates, including their biodegradability and removal in wastewater treatment, is a subject of increasing interest. This research area is crucial for assessing the ecological footprint of chemical compounds, including the potential impact of the sodium compound on eutrophication and wastewater treatment processes (Rott et al., 2018).
属性
IUPAC Name |
sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFTQZWDXFRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 5'-(tetrahydrogen triphosphate), sodium salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)